molecular formula C15H16BrN3O2 B2685933 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 2102411-08-3

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

カタログ番号: B2685933
CAS番号: 2102411-08-3
分子量: 350.216
InChIキー: QSVWMUDGRDWTKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Acetylation: The acetyl group is introduced at the 2-position through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclopentyl Substitution: The cyclopentyl group is introduced via a nucleophilic substitution reaction, often using cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidines.

科学的研究の応用

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

    Biological Studies: The compound is used in the study of cell cycle regulation and apoptosis due to its interaction with specific cellular targets.

    Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules.

作用機序

The mechanism of action of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis. This makes it a valuable tool in cancer research and therapy.

類似化合物との比較

Similar Compounds

    Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.

    Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancer types.

Uniqueness

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry.

生物活性

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active agents, notably Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound's structural characteristics and biological activities render it a significant focus in medicinal chemistry and cancer research.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of CDK4/6 inhibitors. By inhibiting CDK4/6, these compounds can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing therapies aimed at various malignancies characterized by dysregulated cell proliferation.

Pharmacological Applications

As an intermediate in the synthesis of Palbociclib, this compound has been studied extensively for its potential therapeutic applications in oncology. Palbociclib has shown efficacy in treating hormone receptor-positive breast cancer by selectively inhibiting CDK4/6, which are pivotal in regulating the G1 phase of the cell cycle.

Case Studies and Experimental Data

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit diverse biological activities, including anti-cancer properties. For instance:

  • Palbociclib Efficacy : Clinical trials have established Palbociclib's effectiveness in combination with aromatase inhibitors for treating advanced breast cancer, showing improved progression-free survival rates compared to standard therapies .
  • Inhibition Studies : In vitro studies indicate that compounds derived from this compound can inhibit various kinases involved in cancer cell signaling pathways, supporting their potential as therapeutic agents .

Comparative Analysis Table

Compound NameTarget KinaseBiological ActivityReference
PalbociclibCDK4/6Selective inhibition leading to apoptosis in cancer cells
Other DerivativesVarious (e.g., PI3K)Inhibition of tumor growth and metastasis

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions.
  • Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation.
  • Substitution Reactions : Incorporation of the cyclopentyl group through nucleophilic substitution reactions.

特性

IUPAC Name

2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWMUDGRDWTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。